molecular formula C8H13ClO B13272285 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13272285
M. Wt: 160.64 g/mol
InChI Key: YPZKSHLQQGIQDP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a chloromethyl group and a carbaldehyde group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 2-methylcyclopentane-1-carbaldehyde. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methylcyclopentane-1-carboxylic acid.

    Reduction: 2-Methylcyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde involves its reactivity due to the presence of both the chloromethyl and aldehyde groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions are facilitated by the electrophilic nature of the carbon atoms in these functional groups .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring.

    1-(Chloromethyl)-2-methylcyclopentane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    1-(Bromomethyl)-2-methylcyclopentane-1-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the combination of the chloromethyl and aldehyde groups on a cyclopentane ring. This combination provides distinct reactivity and potential for various applications in synthesis and industry .

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H13ClO/c1-7-3-2-4-8(7,5-9)6-10/h6-7H,2-5H2,1H3

InChI Key

YPZKSHLQQGIQDP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CCl)C=O

Origin of Product

United States

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